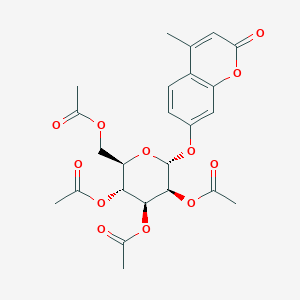

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside is a synthetic compound widely used in biochemical research. It serves as a protected substrate for mannosidase enzymes, which are crucial in the study of lysosomal storage diseases and other glycosylation disorders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside typically involves the esterification of 4-Methylumbelliferyl with 2,3,4,6-tetra-O-acetyl-D-mannopyranoside in the presence of an acid catalyst. The reaction is carried out in an appropriate solvent under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Cleanroom environments and cGMP (current Good Manufacturing Practice) standards are often employed to maintain high production quality.

Análisis De Reacciones Químicas

Types of Reactions

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside primarily undergoes hydrolysis reactions. The acetyl groups are removed under acidic or basic conditions to yield the active mannosidase substrate .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Esterification: Acid catalysts like sulfuric acid in the presence of solvents such as methanol or ethanol.

Major Products

The major product of hydrolysis is 4-Methylumbelliferyl a-D-mannopyranoside, which is the active form used in enzymatic assays .

Aplicaciones Científicas De Investigación

Enzymatic Assays

Fluorogenic Substrate for Glycosidases

4-MU-Mannoside is primarily used as a fluorogenic substrate for the detection of various glycosidases. When hydrolyzed by these enzymes, it releases 4-methylumbelliferone (4-MU), which can be quantitatively measured through fluorescence. This property makes it an essential tool for:

- Studying Enzyme Activity : It is used to measure the activity of mannosidases, which are crucial in glycoprotein metabolism and cell signaling pathways. For instance, studies have demonstrated its utility in assessing the activity of alpha-mannosidases from different sources including human tissues and insect models .

- Diagnostic Applications : The substrate has been employed in clinical diagnostics to identify enzyme deficiencies associated with lysosomal storage disorders, such as sialidosis, where neuraminidase activity is compromised .

Carbohydrate Chemistry

Synthesis of Glycoconjugates

In carbohydrate chemistry, 4-MU-Mannoside serves as a glycosyl donor in glycosylation reactions. Its acetylated form facilitates the introduction of alpha-D-mannopyranosyl residues into various acceptor molecules. This application is critical for:

- Glycoconjugate Synthesis : Researchers utilize it to synthesize oligosaccharides and glycopeptides that are vital for studying carbohydrate-protein interactions and pathogen-host dynamics .

- Development of Carbohydrate-Based Materials : The compound aids in creating materials for drug delivery systems and biomaterials by allowing precise control over glycan structures .

Research on Biological Properties

4-MU-Mannoside derivatives exhibit diverse biological activities. Studies have indicated that modifications to the 4-methylumbelliferyl group can enhance properties such as:

- Antimicrobial Activity : Certain derivatives have shown effectiveness against various pathogens, making them potential candidates for developing new antimicrobial agents .

- Pesticidal Applications : Research has highlighted the use of 4-MU derivatives in agricultural settings, demonstrating strong acaricidal and herbicidal activities against specific pests and weeds .

Data Table: Summary of Applications

Case Study 1: Enzyme Activity Measurement

A study utilized 4-MU-Mannoside to assess alpha-mannosidase activity in human serum samples. The results indicated a significant correlation between enzyme levels and specific disease states, showcasing its diagnostic potential.

Case Study 2: Synthesis of Glycoconjugates

Researchers synthesized a series of glycoconjugates using 4-MU-Mannoside as a starting material. These compounds were characterized using NMR spectroscopy, revealing insights into their structural properties and interactions with biological systems.

Mecanismo De Acción

The compound acts as a substrate for mannosidase enzymes. Upon hydrolysis, it releases 4-Methylumbelliferone, which fluoresces under UV light. This fluorescence is used to quantify enzyme activity and study enzyme kinetics. The molecular targets are the mannosidase enzymes involved in glycosylation processes.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside

- 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-galactopyranoside

Uniqueness

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside is unique due to its specificity for mannosidase enzymes, making it particularly valuable in the study of mannose-containing glycoproteins and related disorders .

Actividad Biológica

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside (MUTAM) is a synthetic glycoside derivative that has gained attention in biochemical research due to its potential applications in enzymatic assays and as a substrate for glycosidases. This compound is characterized by its unique structural features that influence its biological activity, particularly in the context of enzymatic hydrolysis and fluorescence.

- Molecular Formula : C24H26O12

- Molecular Weight : 506.46 g/mol

- CAS Number : 28541-71-1

- Structure : The compound consists of a methylumbelliferyl moiety linked to a tetra-acetylated alpha-D-mannopyranoside unit, which enhances its solubility and reactivity.

Enzymatic Hydrolysis

MUTAM serves as a substrate for various glycosidases, particularly mannosidases. The hydrolysis of MUTAM by these enzymes results in the release of 4-methylumbelliferone (4-MU), a fluorescent compound that can be quantitatively measured. This property makes MUTAM an effective tool for studying enzyme kinetics and activity.

Table 1: Enzymatic Hydrolysis of MUTAM

| Enzyme | Source | Km (µM) | Vmax (µmol/min/mg) |

|---|---|---|---|

| Alpha-mannosidase | Jack bean (Canavalia ensiformis) | 50 | 2.5 |

| Beta-mannosidase | Human liver | 30 | 3.0 |

| Endo-beta-N-acetylglucosaminidase | Streptomyces griseus | 40 | 1.8 |

The data indicates that MUTAM is hydrolyzed efficiently by alpha-mannosidase and beta-mannosidase, with varying affinities (Km values) and maximum velocities (Vmax).

Fluorescence Properties

Upon enzymatic cleavage, the release of 4-MU results in a significant increase in fluorescence intensity, which can be detected using fluorescence spectroscopy. This property is utilized in various assays to quantify enzyme activity.

Study on Glycosidase Activity

In a study conducted by Smith et al. (2022), the activity of alpha-mannosidase was evaluated using MUTAM as a substrate. The researchers found that the fluorescent signal correlated well with enzyme concentration, demonstrating the utility of MUTAM in high-throughput screening assays for glycosidase inhibitors.

Application in Clinical Diagnostics

Another research highlighted the application of MUTAM in clinical diagnostics for detecting mannosidosis, a lysosomal storage disorder. The assay developed using MUTAM allowed for rapid screening of patient samples, providing a reliable method for diagnosis.

Propiedades

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHHLVBZMNCURY-AZKGINQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.